molecular formula C11H17Cl2N B2928514 N-(3-Chlorobenzyl)-2-butanamine hydrochloride CAS No. 1049773-98-9

N-(3-Chlorobenzyl)-2-butanamine hydrochloride

Cat. No.: B2928514
CAS No.: 1049773-98-9
M. Wt: 234.16
InChI Key: YBBIVGLGZBVCAF-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-2-butanamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a 3-chlorobenzyl group attached to a 2-butanamine backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-Chlorobenzyl)-2-butanamine hydrochloride typically begins with 3-chlorobenzyl chloride and 2-butanamine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-chlorobenzyl chloride by the amine group of 2-butanamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production Methods: On an industrial scale, the reaction is conducted in a solvent such as ethanol or methanol to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Chlorobenzyl)-2-butanamine hydrochloride can undergo oxidation reactions to form corresponding amine oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in substitution reactions where the 3-chlorobenzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Compounds with different functional groups replacing the 3-chlorobenzyl group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Chlorobenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

  • N-(2-Chlorobenzyl)-2-butanamine hydrochloride
  • N-(4-Chlorobenzyl)-2-butanamine hydrochloride
  • N-(3-Fluorobenzyl)-2-butanamine hydrochloride

Comparison:

  • N-(3-Chlorobenzyl)-2-butanamine hydrochloride is unique due to the position of the chlorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets.
  • Compounds with different substituents or positions of the substituent on the benzyl group may exhibit different chemical and biological properties, making this compound distinct in its applications and effects.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBIVGLGZBVCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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